NVP-BSK805

Description

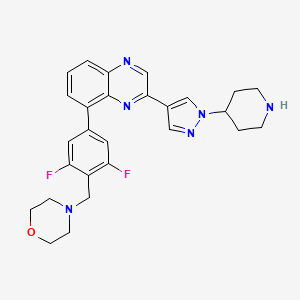

Structure

3D Structure

Properties

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVXAOOVUAOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-BSK805: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase critical in signal transduction for various cytokines and growth factors.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism: Potent and Selective JAK2 Inhibition

This compound exerts its effects through direct, ATP-competitive inhibition of the JAK2 kinase domain.[3][4] This binding prevents the phosphorylation and activation of JAK2, thereby blocking downstream signaling cascades. A key feature of this compound is its high selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.[3][4] This selectivity is crucial for minimizing off-target effects. The inhibitor is effective against both the wild-type JAK2 and the constitutively active JAK2 V617F mutant, which is a common driver in myeloproliferative neoplasms (MPNs).[3][5]

The inhibition of JAK2 by this compound leads to a cascade of downstream effects, most notably the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation, particularly STAT5.[3][5][6] Phosphorylated STAT proteins typically dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By blocking this critical step, this compound effectively halts these cellular processes in JAK2-dependent cells. This ultimately leads to the suppression of cell proliferation and the induction of apoptosis in malignant cells harboring the JAK2 V617F mutation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics of this compound's inhibitory activity from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Ki (nM) | Notes |

| JAK2 JH1 (Kinase Domain) | 0.48[5][7] | 0.43 ± 0.02[5] | ATP-competitive inhibition. |

| Full-length wild-type JAK2 | 0.58 ± 0.03[5] | - | |

| Full-length JAK2 V617F | 0.56 ± 0.04[5] | - | |

| JAK1 JH1 (Kinase Domain) | 31.63[5][7] | - | >20-fold selectivity for JAK2 over JAK1.[3] |

| JAK3 JH1 (Kinase Domain) | 18.68[5][7] | - | |

| TYK2 JH1 (Kinase Domain) | 10.76[5][7] | - |

Table 2: Cellular Activity

| Cell Line / Model | Assay | Metric | Value | Notes |

| JAK2V617F-bearing AML cell lines | Growth Inhibition | GI50 | <100 nM[5] | |

| SET-2 (JAK2 V617F) | Growth Inhibition | GI50 | 51 nM[4] | |

| K-562 (BCR-ABL) | Growth Inhibition | GI50 | 1.5 µM[2] | Demonstrates selectivity for JAK2-driven cells. |

| Human Myeloma Cell Lines | Growth Inhibition | IC50 | 2.6 - 6.8 µM[8] | |

| Primary Extramedullary Plasma Cells | Cytotoxicity | IC50 | 0.5 - 0.6 µM[8] | In IL-6 responsive patient samples. |

| Ba/F3 JAK2V617F mouse model | In vivo efficacy | Dose | 150 mg/kg (p.o.)[5] | Blocked STAT5 phosphorylation, splenomegaly, and leukemic cell spreading. |

| rhEpo-mediated polycythemia mouse model | In vivo efficacy | Dose | 50, 75, and 100 mg/kg (p.o.)[5] | Suppressed polycythemia and splenomegaly. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used to assess its activity.

Caption: this compound inhibits JAK2 autophosphorylation, blocking STAT5 signaling.

Caption: Workflow for determining the GI50 of this compound in cancer cell lines.

Key Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding)

A common method to determine the IC50 of this compound against JAK kinases involves a radiometric filter binding assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase domain of the target JAK enzyme (e.g., JAK2, JAK1, JAK3, TYK2), a suitable substrate peptide, and [γ-³³P]ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is also included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing EDTA.

-

Filter Binding: The reaction mixture is transferred to a filter plate (e.g., phosphocellulose), where the phosphorylated substrate peptide binds to the filter.

-

Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

-

Scintillation Counting: The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (WST-1)

The anti-proliferative activity of this compound in cancer cell lines is frequently assessed using a colorimetric assay like the WST-1 assay.[1]

-

Cell Seeding: Cancer cells (e.g., JAK2V617F-bearing cell lines) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound (typically in a serial dilution). A vehicle control (DMSO) is included.

-

Incubation: The plates are incubated for a period of 72 to 96 hours, allowing for multiple cell doublings.[1]

-

WST-1 Reagent Addition: Following the incubation period, the WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.

-

Incubation with Reagent: The plates are incubated for a further 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells.

-

Absorbance Measurement: The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. The GI50 (the concentration that causes 50% inhibition of cell growth) is then determined from the dose-response curve.

In Vivo Murine Models

The in vivo efficacy of this compound has been demonstrated in various mouse models.

-

Ba/F3 JAK2V617F Cell-Driven Model:

-

Model Establishment: Immunocompromised mice are injected with Ba/F3 cells engineered to express the human JAK2 V617F mutation. These cells proliferate uncontrollably, leading to splenomegaly and the spread of leukemic cells.

-

Treatment: Once the disease is established, mice are treated orally with this compound (e.g., 150 mg/kg) or a vehicle control.[5]

-

Efficacy Assessment: The efficacy of the treatment is evaluated by monitoring splenomegaly (spleen weight), the number of leukemic cells in peripheral blood and bone marrow, and the phosphorylation status of STAT5 in tumor cells.[5]

-

-

Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Model:

-

Model Establishment: BALB/c mice are treated with rhEpo to induce an overproduction of red blood cells (polycythemia) and splenomegaly, mimicking aspects of polycythemia vera.

-

Treatment: Mice are co-administered this compound (e.g., 50, 75, and 100 mg/kg, orally) along with rhEpo.[5]

-

Efficacy Assessment: The effectiveness of this compound is determined by measuring hematocrit levels to assess the degree of polycythemia and by measuring spleen weight to assess splenomegaly.[5]

-

Conclusion

This compound is a highly potent and selective inhibitor of JAK2, including the clinically relevant V617F mutant. Its mechanism of action, centered on the ATP-competitive inhibition of the JAK2 kinase and the subsequent blockade of the JAK/STAT signaling pathway, has been robustly characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of this compound in the treatment of JAK2-driven malignancies. The detailed experimental protocols provide a framework for the continued investigation and development of this and similar targeted therapies.

References

- 1. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. apexbt.com [apexbt.com]

- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. ashpublications.org [ashpublications.org]

NVP-BSK805: A Technical Guide to its ATP-Competitive Inhibition of JAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes the critical signaling pathways and inhibitory mechanisms.

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its inhibitory effect on JAK2 by directly competing with ATP for binding to the kinase's active site.[1][2] This mode of action prevents the transfer of phosphate from ATP to substrate proteins, thereby blocking the downstream signaling cascade. The potent and selective nature of this compound for JAK2, particularly the pathogenic JAK2 V617F mutant, makes it a significant molecule in the study and potential treatment of myeloproliferative neoplasms (MPNs).[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified across various JAK kinase family members and in cellular models. The following tables summarize the key inhibitory constants.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Notes |

| JAK2 (JH1 domain) | 0.48[3][4][5] | Catalytic domain |

| Full-length JAK2 (wild-type) | 0.58 ± 0.03[3] | |

| Full-length JAK2 (V617F mutant) | 0.56 ± 0.04[3][6] | Activating mutation in MPNs |

| JAK1 (JH1 domain) | 31.63[3][4][5] | |

| JAK3 (JH1 domain) | 18.68[3][4][5] | |

| TYK2 (JH1 domain) | 10.76[3][4][5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates this compound's high selectivity for JAK2 over other JAK family members, with a more than 20-fold selectivity observed in vitro.[1][7] The calculated Ki (inhibition constant) for this compound is 0.43 ± 0.02 nM, further underscoring its high affinity for JAK2.[3][7]

Table 2: Cellular Activity

| Cell Line | Genotype | GI50 (nM) | Notes |

| SET-2 | JAK2 V617F | 88[3] | Human megakaryoblastic leukemia |

| Ba/F3 | JAK2 V617F | < 100[7] | Murine pro-B cells |

| K-562 | BCR-ABL | 1500[7] | Chronic myelogenous leukemia |

| CMK | JAK3 A572V | ~2000[7][8] | Human megakaryoblastic leukemia |

GI50 (Half-maximal growth inhibition) indicates the concentration of a drug that is required for 50% inhibition of cell proliferation.

In cellular assays, this compound effectively suppresses the growth of cell lines harboring the activating JAK2 V617F mutation.[3][7]

Signaling Pathway and Inhibition Mechanism

This compound targets the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often constitutively activated in MPNs due to the JAK2 V617F mutation.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

NVP-BSK805: A Technical Guide to its JAK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Janus kinase (JAK) 2 selectivity profile of the potent, ATP-competitive inhibitor, NVP-BSK805. This document details its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Executive Summary

This compound is a novel quinoxaline derivative that demonstrates potent and highly selective inhibition of JAK2, a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1] The discovery of the activating JAK2(V617F) mutation in a majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera, has positioned JAK2 as a key therapeutic target.[1] this compound acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of both wild-type and the V617F mutant form of JAK2.[1][2] In vitro studies have shown that this compound exhibits over 20-fold selectivity for JAK2 compared to other members of the JAK family.[1][3] This selectivity translates to cellular activity, where it effectively suppresses constitutive STAT5 phosphorylation in cells harboring the JAK2(V617F) mutation, leading to the inhibition of cell proliferation and induction of apoptosis.[1]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against various kinases, demonstrating its potent and selective action against JAK2. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 (JH1) |

| JAK2 (JH1 domain) | 0.48[2] | 1 |

| JAK1 (JH1 domain) | 31.63[2] | ~66 |

| JAK3 (JH1 domain) | 18.68[2] | ~39 |

| TYK2 (JH1 domain) | 10.76[2] | ~22 |

| Full-Length JAK2 (wild-type) | 0.58 ± 0.03[2] | - |

| Full-Length JAK2 (V617F mutant) | 0.56 ± 0.04[2] | - |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. The fold selectivity is calculated by dividing the IC50 for the other kinase by the IC50 for JAK2 (JH1).

Table 2: Inhibition Constant (Ki) for this compound

| Kinase Target | Ki (nM) |

| JAK2 | 0.43 ± 0.02[2][3] |

Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the target enzyme.

Table 3: Cellular Activity of this compound in JAK2-Dependent Cell Lines

| Cell Line | JAK2 Status | GI50 (nM) |

| Ba/F3-JAK2(V617F) | V617F Mutant | < 100[2][3] |

| SET-2 | V617F Mutant | < 100[4] |

| HEL | V617F Mutant | < 100[4] |

| CMK | A572V Mutant | ~2000[4] |

| K-562 (Control) | BCR-ABL Positive | 1500[3] |

Note: GI50 (half-maximal growth inhibition) is the concentration of a drug that is required to inhibit the growth of a cell population by 50%.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a crucial communication route for many cytokines and growth factors involved in hematopoiesis and immune response.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

As depicted, cytokine binding to its receptor leads to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT5, which dimerizes and translocates to the nucleus to regulate gene transcription, promoting cell proliferation and survival. This compound, being an ATP-competitive inhibitor, binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and the subsequent phosphorylation of downstream targets like STAT5, thereby blocking the entire signaling cascade.[1]

Experimental Protocols

The characterization of this compound's selectivity profile involved several key in vitro and cellular assays.

In Vitro Kinase Assay (Radiometric Filter Binding)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

Caption: Workflow for the in vitro radiometric kinase assay.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase (e.g., JAK2 JH1 domain), a peptide substrate, and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Inhibitor Addition: this compound, at a range of concentrations, is added to the wells. A control with no inhibitor (DMSO vehicle) is included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-33P]ATP).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Substrate Capture: The reaction mixture is spotted onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated [γ-33P]ATP is washed away.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (WST-1)

This assay measures the effect of this compound on the growth of JAK2-dependent cancer cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., SET-2, HEL) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.[5]

-

WST-1 Reagent Addition: WST-1 reagent is added to each well.[5] Metabolically active, viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye.

-

Incubation: The plates are incubated for an additional 1-4 hours.

-

Absorbance Reading: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration, and the GI50 value is determined.

Western Blotting for STAT5 Phosphorylation

This technique is used to assess the inhibitory effect of this compound on the JAK2 signaling pathway within cells.

Methodology:

-

Cell Treatment: JAK2-dependent cells are treated with different concentrations of this compound for a short period (e.g., 30 minutes to 1 hour).[1]

-

Cell Lysis: The cells are washed and then lysed using a buffer containing detergents and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5). A separate blot is often run with an antibody for total STAT5 as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction upon the addition of a substrate. The light emitted is captured on X-ray film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to p-STAT5 is quantified and normalized to the total STAT5 levels to determine the dose-dependent inhibition of STAT5 phosphorylation by this compound.

Conclusion

This compound is a highly potent and selective inhibitor of JAK2, demonstrating significant promise as a tool for studying JAK2-mediated signaling and as a potential therapeutic agent for the treatment of myeloproliferative neoplasms. Its well-defined selectivity profile, characterized by robust in vitro and cellular assays, underscores its value in the field of kinase inhibitor research and development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

NVP-BSK805: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in cellular signaling. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, with a particular focus on its effects on the constitutively active JAK2 V617F mutant, a key driver in myeloproliferative neoplasms (MPNs).

Core Mechanism of Action

This compound exerts its therapeutic effects by binding to the ATP-binding site of the JAK2 kinase domain.[1] This competitive inhibition prevents the phosphorylation and activation of JAK2, thereby blocking its ability to transduce signals from cytokine and growth factor receptors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, a central pathogenic event in the majority of patients with polycythemia vera and a significant portion of those with essential thrombocythemia and primary myelofibrosis.[2] this compound potently inhibits both wild-type and V617F mutant JAK2.[2][3]

Quantitative Inhibition Data

The inhibitory activity of this compound against various kinases and cell lines is summarized below.

| Target Enzyme/Cell Line | Parameter | Value (nM) | Notes |

| Enzymatic Assays | |||

| JAK2 JH1 (catalytic domain) | IC50 | 0.48 | |

| Full-length wild-type JAK2 | IC50 | 0.58 ± 0.03 | |

| Full-length JAK2 V617F | IC50 | 0.56 ± 0.04 | |

| JAK1 JH1 | IC50 | 31.63 | Over 65-fold selectivity for JAK2 |

| JAK3 JH1 | IC50 | 18.68 | Over 38-fold selectivity for JAK2 |

| TYK2 JH1 | IC50 | 10.76 | Over 22-fold selectivity for JAK2 |

| JAK2 | Ki | 0.43 ± 0.02 | ATP-competitive inhibition |

| Cellular Assays | |||

| JAK2V617F-bearing AML cell lines | GI50 | <100 | Suppression of cell growth |

| K-562 cells (BCR-ABL positive) | GI50 | 1500 | |

| INA-6 (myeloma cell line) | IC50 | 2600 - 6800 | |

| Primary plasma cells (extramedullary) | IC50 | 500 - 600 | In 3 out of 4 patient samples |

Data compiled from multiple sources.[4][5][6][7][8]

Primary Downstream Signaling Pathway: JAK2/STAT5

The most well-characterized downstream effect of this compound is the inhibition of the JAK2/STAT5 signaling pathway. Upon activation, JAK2 phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[3] Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and differentiation.

This compound effectively blocks the constitutive phosphorylation of STAT5 in cells harboring the JAK2 V617F mutation.[2][6] This inhibition occurs at concentrations as low as 100 nM.[4] The suppression of STAT5 activation leads to several key cellular outcomes:

-

Suppression of Cell Proliferation: By inhibiting the transcription of pro-proliferative genes, this compound halts the uncontrolled growth of malignant cells.[2]

-

Induction of Apoptosis: The blockade of survival signals mediated by the JAK2/STAT5 pathway triggers programmed cell death in cancer cells.[2][7]

-

Modulation of Apoptotic Proteins: this compound has been shown to modulate the post-translational modification of the pro-apoptotic protein Bim and the levels of the anti-apoptotic protein Mcl-1 in JAK2 V617F-positive cells.[7]

This compound inhibits the JAK2/STAT5 signaling pathway.

Other Potential Downstream Effects

While the JAK2/STAT5 axis is the primary target, research suggests other pathways may be influenced by this compound:

-

PI3K/Akt/mTOR Pathway: Synergistic effects have been observed when this compound is combined with PI3K and mTOR inhibitors in multiple myeloma cells, suggesting potential crosstalk between the JAK/STAT and PI3K/Akt/mTOR pathways.[8]

-

MAPK Pathway: Combination with MEK1 inhibitors has also shown synergistic activity, indicating a possible role for the MAPK pathway in the cellular response to JAK2 inhibition.[8]

-

DNA Damage Repair: In esophageal squamous cell carcinoma, this compound was found to enhance radiosensitivity by increasing DNA double-strand breaks and inhibiting DNA damage repair, suggesting an impact on DNA repair pathways.[9][10]

Experimental Protocols

Western Blotting for Phospho-STAT5

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C. A total STAT5 antibody should be used as a loading control on a separate blot or after stripping.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay (WST-1)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add a range of concentrations of this compound to the wells.

-

Incubation: Incubate the plate for 72 to 96 hours, depending on the cell line.[3]

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of this compound.

Workflow for assessing this compound's effect on pSTAT5 and proliferation.

In Vivo Efficacy

In animal models, orally administered this compound has demonstrated significant efficacy. In a Ba/F3 JAK2 V617F cell-driven mouse model, this compound suppressed STAT5 phosphorylation, reduced splenomegaly, and inhibited the spread of leukemic cells.[4][7] Furthermore, it effectively suppressed erythropoietin-induced polycythemia in mice.[2]

Conclusion

This compound is a highly potent and selective JAK2 inhibitor that primarily functions by blocking the downstream STAT5 signaling pathway. This leads to the suppression of cell proliferation and the induction of apoptosis in malignant cells driven by aberrant JAK2 activity. The well-defined mechanism of action and strong preclinical data make this compound and similar JAK2 inhibitors a cornerstone in the treatment of myeloproliferative neoplasms and a subject of ongoing research for other malignancies. The potential for synergistic effects with inhibitors of parallel signaling pathways opens exciting avenues for future combination therapies.

References

- 1. karger.com [karger.com]

- 2. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of NVP-BSK805 on STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), with a primary focus on its impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).

This compound has emerged as a significant tool in the study of myeloproliferative neoplasms (MPNs) and other conditions driven by aberrant JAK2 signaling. A key downstream effector of JAK2 is STAT5, and its phosphorylation is a critical step in the signaling cascade that leads to cell proliferation and survival. This document details the quantitative effects of this compound on STAT5 phosphorylation, outlines the experimental protocols used to determine these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound on JAK kinases and its subsequent effect on STAT5 phosphorylation have been quantified in various biochemical and cellular assays. The data is summarized in the tables below for ease of comparison.

Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK2 (Full-Length, Wild-Type) | 0.58 ± 0.03[1] |

| JAK2 (V617F Mutant) | 0.56 ± 0.04[1] |

| JAK2 (JH1 domain) | 0.48[1][2] |

| JAK1 (JH1 domain) | 31.63[1][2] |

| JAK3 (JH1 domain) | 18.68[1][2] |

| TYK2 (JH1 domain) | 10.76[1][2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. The data demonstrates that this compound is highly potent and selective for JAK2.

Table 2: Cellular Activity of this compound on STAT5 Phosphorylation and Cell Growth

| Cell Line | JAK2 Status | Effect on STAT5 Phosphorylation | GI50 (nM) |

| SET-2 | JAK2 V617F | Suppression observed at ≥100 nM[1][3] | <100[4] |

| MB-02 | JAK2 V617F | Potent suppression[4] | <100[4] |

| HEL | JAK2 V617F | Suppression required ~0.5 µM[3] | <100[4] |

| CHRF-288-11 | JAK2 dependent | Inhibition of STAT5a phosphorylation[3] | Not specified |

| K562 | BCR-ABL fusion | Inhibition required >1 µM[4] | >1 µM[4] |

| CMK | JAK3 A572V | - | ~2 µM[5] |

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Table 3: In Vivo Efficacy of this compound on STAT5 Phosphorylation

| Animal Model | Cell Line | Dosage | Effect on STAT5 Phosphorylation |

| SCID mice | Ba/F3 JAK2V617F | 150 mg/kg (oral) | Suppressed STAT5 phosphorylation in spleen extracts by nearly 50%[6] |

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK2.[7] In many hematological malignancies, a mutation in JAK2 (such as V617F) leads to its constitutive activation.[7] This activated JAK2 then phosphorylates downstream targets, most notably STAT5. Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[6] this compound, by binding to the ATP-binding site of JAK2, prevents the phosphorylation of STAT5, thereby inhibiting the entire downstream signaling cascade.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from the cited literature for assessing the effect of this compound on STAT5 phosphorylation.

1. Cell Culture and Treatment

-

Cell Lines: Human cell lines expressing the JAK2 V617F mutation (e.g., SET-2, MB-02, HEL) are commonly used.[3][4] As a negative control, cell lines that do not rely on JAK2 signaling for proliferation, such as K562 (BCR-ABL positive), can be utilized.[4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are seeded at a specific density and treated with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30 minutes, 1 hour, or 24 hours).[3][4]

2. Western Blotting for Phospho-STAT5 Detection

This is the most common method to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT5.

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated STAT5 (e.g., anti-p-STAT5 Y694).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total STAT5 and a loading control like β-actin or GAPDH.[4]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

3. In Vivo Studies

-

Animal Models: A common model involves the use of immunodeficient mice (e.g., SCID) engrafted with Ba/F3 cells that are dependent on the JAK2 V617F mutation for survival and proliferation.[6][7]

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 150 mg/kg).[6]

-

Sample Collection and Analysis: At various time points after treatment, animals are euthanized, and tissues such as the spleen are collected. Protein extracts from these tissues are then subjected to Western blotting to determine the levels of pSTAT5.[6]

Logical Relationships in Experimental Design

This guide provides a foundational understanding of the effects of this compound on STAT5 phosphorylation. The presented data and protocols serve as a valuable resource for researchers in the field of signal transduction and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-BSK805: A Technical Guide to a Potent and Selective JAK2 V617F Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of an acquired somatic point mutation in the Janus kinase 2 (JAK2) gene has fundamentally altered the understanding and therapeutic landscape of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs).[1][2] This mutation, a valine-to-phenylalanine substitution at codon 617 (V617F) within the pseudokinase (JH2) domain, is a key pathogenic driver in nearly all cases of polycythemia vera (PV) and in approximately half of the patients with essential thrombocythemia (ET) and primary myelofibrosis (PMF).[1][3] The JAK2 V617F mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive, cytokine-independent activation of the kinase domain (JH1).[2] This results in the persistent activation of downstream signaling pathways, most notably the STAT5 pathway, which promotes uncontrolled cell proliferation and survival, hallmark features of MPNs.[3]

This aberrant signaling cascade makes the JAK2 kinase an attractive target for therapeutic intervention. NVP-BSK805 is a novel, orally bioavailable substituted quinoxaline compound identified as a potent, ATP-competitive inhibitor of JAK2.[1][4] It demonstrates high selectivity for JAK2 over other JAK family members and has been extensively characterized in preclinical models, showing potent inhibition of both wild-type and V617F-mutated JAK2.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Potency of this compound Against JAK Family Kinases

| Target Enzyme | IC50 (nM) | Notes |

| JAK2 (JH1 Domain) | 0.48 | ATP-competitive inhibition.[5][6] |

| Full-length JAK2 (Wild-Type) | 0.58 ± 0.03 | Determined by radiometric filter binding kinase assay.[4][6] |

| Full-length JAK2 (V617F) | 0.56 ± 0.04 | Shows near-equal potency against wild-type and mutant forms.[4][6] |

| JAK1 (JH1 Domain) | 31.63 | Displays >20-fold selectivity for JAK2 over JAK1.[1][5][6] |

| JAK3 (JH1 Domain) | 18.68 | Displays >20-fold selectivity for JAK2 over JAK3.[1][5][6] |

| TYK2 (JH1 Domain) | 10.76 | Displays >20-fold selectivity for JAK2 over TYK2.[5][6] |

| Calculated Ki | 0.43 ± 0.02 | ATP-competitive inhibitor.[6] |

Table 2: Cellular Activity of this compound in JAK2 V617F-Positive Cell Lines

| Cell Line | Assay Type | Endpoint | Value |

| SET-2 | Proliferation | GI50 | 51 nM |

| HEL | Proliferation | GI50 | <100 nM[7] |

| Ba/F3-JAK2 V617F | Proliferation | GI50 | <100 nM[8] |

| MB-02 | Proliferation | GI50 | <100 nM[8] |

| SET-2 | p-STAT5 Inhibition | IC50 | Suppression at ~0.1 µM |

| HEL | p-STAT5 Inhibition | IC50 | Suppression at ~0.5 µM |

| Various JAK2 V617F+ | p-STAT5 Inhibition | Effective Conc. | ≥100 nM[6][9] |

Mechanism of Action and Signaling Pathways

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors essential for hematopoiesis. The JAK2 V617F mutation leads to its constitutive activation. This compound restores normal signaling by directly inhibiting the kinase activity.

Diagrams of Signaling Pathways

Experimental Protocols

The characterization of this compound involved a series of standardized biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (Radiometric Filter Binding)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

-

Objective : To determine the IC50 of this compound against purified kinase enzymes (JAK1, JAK2, JAK3, TYK2).

-

Principle : The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter.

-

General Protocol :

-

Reaction Setup : In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., Poly(Glu, Tyr) 4:1), and a range of this compound concentrations in a kinase reaction buffer.

-

Initiation : Start the reaction by adding a solution containing a mix of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set near the Km value for the specific kinase to ensure robust activity.[9]

-

Incubation : Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]

-

Termination & Capture : Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

-

Detection : After washing and drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis : Plot the measured radioactivity against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Proliferation Assay (WST-1/XTT)

This colorimetric assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

-

Objective : To determine the half-maximal growth inhibitory concentration (GI50) of this compound on various cell lines.

-

Principle : The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance of the dye.

-

General Protocol :

-

Cell Seeding : Plate cells (e.g., SET-2, HEL, Ba/F3-JAK2 V617F) in a 96-well microplate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

-

Compound Treatment : Add various concentrations of this compound to the wells. Include appropriate controls (untreated cells and medium-only blanks).

-

Incubation : Incubate the plates for a specified duration, typically 72 hours, in a humidified incubator at 37°C and 5% CO₂.

-

Reagent Addition : Add 10 µL of WST-1 reagent to each well.

-

Final Incubation : Incubate the plate for an additional 2-4 hours. The optimal time may vary depending on the cell type's metabolic rate.

-

Absorbance Reading : Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance at approximately 440-450 nm using a microplate reader.[1]

-

Data Analysis : After subtracting the background absorbance, calculate the percentage of growth inhibition relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Phospho-STAT5 (p-STAT5) Detection by Western Blot

This technique is used to detect the phosphorylation status of STAT5, a direct downstream target of JAK2, providing a measure of the inhibitor's on-target effect within the cell.

-

Objective : To confirm that this compound inhibits the JAK2 V617F-mediated phosphorylation of STAT5 in a dose-dependent manner.

-

Principle : Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of STAT5 (p-STAT5) and total STAT5.

-

General Protocol :

-

Cell Treatment and Lysis : Treat JAK2 V617F-positive cells (e.g., SET-2) with increasing concentrations of this compound for a short duration (e.g., 30-60 minutes).[7] Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE : Denature the protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[2] Using BSA is often preferred over milk for phospho-antibody probing.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific for p-STAT5 (Tyr694). Following washing steps, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing : The membrane can be stripped of the first set of antibodies and reprobed with an antibody for total STAT5 and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation.

-

In Vivo Efficacy in a Mouse Model

Animal models are crucial for evaluating the inhibitor's bioavailability, tolerability, and efficacy in a physiological context.

-

Objective : To assess the ability of this compound to suppress disease phenotypes in a mouse model driven by the JAK2 V617F mutation.

-

Principle : A murine model is created by intravenously injecting immunodeficient mice with Ba/F3 cells engineered to express human JAK2 V617F.[4] These cells engraft and proliferate, leading to splenomegaly and other MPN-like symptoms. The efficacy of the inhibitor is measured by its ability to reduce these symptoms.

-

General Protocol :

-

Model Generation : Inject BALB/c nude mice intravenously with Ba/F3-JAK2 V617F cells (e.g., 3 x 10⁶ cells).[4]

-

Treatment : After allowing a few days for the disease to establish, begin treatment with this compound, typically administered via oral gavage (p.o.), at various doses (e.g., 50, 75, 100, or 150 mg/kg).[6][7] A vehicle control group is run in parallel.

-

Monitoring : Monitor the health and body weight of the mice throughout the study.

-

Endpoint Analysis : After a defined treatment period (e.g., 22 days), euthanize the mice.[4]

-

Efficacy Assessment :

-

Splenomegaly : Excise and weigh the spleens. A reduction in spleen size and weight compared to the vehicle group indicates efficacy.[1]

-

Leukemic Cell Spreading : Analyze tissues (e.g., spleen, liver) via histology (H&E staining) for tumor cell infiltration.

-

Pharmacodynamics : Assess the levels of p-STAT5 in spleen or tumor tissues via Western blot or immunohistochemistry to confirm on-target drug activity in vivo.

-

-

Workflow Diagram

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of the JAK2 kinase, with near-equal efficacy against both the wild-type and the pathogenic V617F mutant form.[1][4] Preclinical data demonstrates that it effectively blocks the constitutive STAT5 phosphorylation driven by the mutation, leading to the suppression of cell proliferation and the induction of apoptosis in JAK2 V617F-bearing cells.[1] In vivo studies have confirmed its oral bioavailability and efficacy in reducing disease burden in mouse models of MPNs.[1][4] The comprehensive characterization of this compound, utilizing the robust experimental protocols detailed herein, establishes it as a critical tool for researchers investigating JAK-STAT signaling and a valuable lead compound in the development of targeted therapies for myeloproliferative neoplasms.

References

- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. nanopartikel.info [nanopartikel.info]

- 4. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

NVP-BSK805 in myeloproliferative neoplasms

An In-depth Technical Guide on NVP-BSK805 in Myeloproliferative Neoplasms

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key molecular hallmark of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired activating mutation in the Janus kinase 2 (JAK2) gene.[1] The most common of these mutations is a substitution of valine for phenylalanine at position 617 (JAK2 V617F), which leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.[1][2] This has established JAK2 as a prime therapeutic target. This compound is a potent and selective, ATP-competitive inhibitor of JAK2, developed to target this aberrant signaling cascade.[1][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is a quinoxaline derivative that functions as an ATP-competitive inhibitor of the JAK2 kinase.[1][4] It potently inhibits both the wild-type (WT) JAK2 and the constitutively active JAK2 V617F mutant enzyme with high efficacy.[3][5] Within the JAK family of kinases, this compound demonstrates significant selectivity for JAK2 over JAK1, JAK3, and TYK2.[1][6]

By binding to the ATP-binding site of the JAK2 kinase domain, this compound blocks its catalytic activity.[6][7] This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which is a critical mediator of the signals that drive myeloproliferation.[1][8] The blockade of STAT5 phosphorylation leads to the suppression of pro-proliferative and anti-apoptotic gene expression, ultimately resulting in the inhibition of cell growth and the induction of apoptosis in JAK2 V617F-bearing cells.[1][9]

Quantitative Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

|---|---|---|---|---|

| JAK2 JH1 | 0.48 | 0.43 ± 0.02 | Radiometric Filter Binding | [5] |

| Full-Length JAK2 V617F | 0.56 ± 0.04 | N/A | Radiometric Filter Binding | [5] |

| Full-Length JAK2 wt | 0.58 ± 0.03 | N/A | Radiometric Filter Binding | [5] |

| TYK2 JH1 | 10.76 | N/A | Radiometric Filter Binding | [5] |

| JAK3 JH1 | 18.68 | N/A | Radiometric Filter Binding | [5] |

| JAK1 JH1 | 31.63 | N/A | Radiometric Filter Binding |[5] |

Table 2: Cellular Activity of this compound in MPN-Relevant Cell Lines

| Cell Line | Genotype | Assay Type | Endpoint | Value (nM) | Reference |

|---|---|---|---|---|---|

| SET-2 | JAK2 V617F | WST-1 Assay (72h) | GI50 | 88 | [5] |

| CHRF-288-11 | JAK2 mutation | XTT Proliferation Assay | GI50 | Responsive | [6] |

| UKE-1 | JAK2 V617F | XTT Proliferation Assay | GI50 | Responsive | [6] |

| JAK2 V617F-bearing AML cells | JAK2 V617F | WST-1 Assay | GI50 | < 100 | [5] |

| K-562 | BCR-ABL | Proliferation Assay | GI50 | > 1000 | [9] |

| CMK | JAK3 A572V | Proliferation Assay | GI50 | ~2000 |[9] |

Table 3: In Vivo Efficacy of this compound in Mouse Models of Myeloproliferative Disease

| Animal Model | Treatment | Key Outcomes | Reference |

|---|---|---|---|

| Ba/F3 JAK2V617F Cell-Driven Model | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, suppressed splenomegaly, and reduced leukemic cell spreading. | [1][5] |

| rhEpo-Induced Polycythemia (BALB/c mice) | 50, 75, and 100 mg/kg, p.o. | Potently suppressed polycythemia and splenomegaly. |[1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on kinase activity.

-

Enzyme and Substrate Preparation : Recombinant purified human JAK kinase domains (e.g., JAK2 JH1) are used as the enzyme source. A generic peptide substrate for tyrosine kinases is utilized.

-

Reaction Mixture : The assay is performed in a buffer containing ATP (radiolabeled with γ-³³P), the peptide substrate, and the specific JAK enzyme.

-

Inhibitor Addition : this compound is serially diluted and added to the reaction mixture at various concentrations.

-

Incubation : The reaction is initiated by adding the enzyme and incubated at room temperature to allow for substrate phosphorylation.

-

Termination and Detection : The reaction is stopped, and the mixture is transferred to a filter membrane which binds the phosphorylated peptide. Unbound radiolabeled ATP is washed away.

-

Quantification : The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

-

IC50 Calculation : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (WST-1 Method)

This assay measures the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding : Human MPN cell lines (e.g., SET-2, expressing JAK2 V617F) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[5]

-

Compound Treatment : this compound is added to the wells in a range of concentrations. Control wells receive vehicle (e.g., DMSO) only.[3]

-

Incubation : The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[3]

-

Reagent Addition : WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.

-

Absorbance Reading : The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is directly proportional to the number of viable cells.

-

GI50 Calculation : The half-maximal growth-inhibitory concentration (GI50) is calculated by comparing the absorbance of treated cells to that of control cells.[5]

Western Blotting for Phospho-STAT5

This protocol is used to assess the inhibition of the JAK2 signaling pathway.

-

Cell Treatment and Lysis : JAK2 V617F-mutant cells (e.g., SET-2, MB-02) are treated with various concentrations of this compound for a short duration (e.g., 30-60 minutes).[10] Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection : An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light signal produced by the HRP-catalyzed reaction is captured on X-ray film or with a digital imaging system.

-

Analysis : The bands corresponding to p-STAT5 are visualized. The membrane is often stripped and re-probed with an antibody for total STAT5 to confirm equal protein loading and to assess the specific reduction in phosphorylation.[10]

In Vivo Murine Model of MPN

This protocol evaluates the efficacy of this compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., SCID beige mice) are used to prevent rejection of human cells.[10]

-

Cell Implantation : Murine Ba/F3 pro-B cells, which are dependent on IL-3 for survival, are engineered to express human JAK2 V617F. These cells become cytokine-independent and can induce an MPN-like disease when injected into mice.[5]

-

Treatment Administration : Once the disease is established (e.g., confirmed by bioluminescence imaging if cells are luciferase-tagged), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses (e.g., 150 mg/kg) daily or as per the study design.[5][10] The control group receives the vehicle.

-

Monitoring and Endpoints : Disease progression is monitored by measuring spleen size (splenomegaly is a hallmark of MPNs), body weight, and overall health. Leukemic cell burden can be tracked using in vivo bioluminescence.[10]

-

Pharmacodynamic Analysis : At the end of the study, tissues such as the spleen and bone marrow are harvested. Spleen lysates can be analyzed by Western blotting to confirm the inhibition of STAT5 phosphorylation in vivo.[5][10]

Visualizations

The following diagrams illustrate the key concepts related to this compound's function and evaluation.

Caption: this compound inhibits hyperactive JAK2 V617F, blocking STAT5 phosphorylation and proliferation.

Caption: Workflow for in vitro testing of this compound's effect on proliferation and signaling.

Caption: Logical cascade from JAK2 inhibition by this compound to in vivo anti-MPN effects.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. karger.com [karger.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Essential role for Stat5a/b in myeloproliferative neoplasms induced by BCR-ABL1 and JAK2V617F in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

NVP-BSK805: A Technical Guide for Polycythemia Vera Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NVP-BSK805, a potent and selective JAK2 inhibitor, for its application in Polycythemia Vera (PV) research. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a substituted quinoxaline that functions as an ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK2 enzyme is a critical component of the signaling pathway for various cytokines and growth factors, including erythropoietin. A specific mutation in the JAK2 gene, JAK2 V617F, is a key driver in the majority of Polycythemia Vera cases, leading to constitutive activation of the kinase and subsequent downstream signaling.[1][3] This uncontrolled signaling results in the overproduction of red blood cells, a hallmark of PV.

This compound selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][4] The inhibition of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, where it would otherwise activate the transcription of genes involved in cell proliferation and survival.[3] Consequently, this compound suppresses the proliferation of JAK2 V617F-bearing cells and induces apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| JAK2 JH1 (catalytic domain) | Kinase Assay | 0.48 | [2][5] |

| Full-length wild-type JAK2 | Kinase Assay | 0.58 ± 0.03 | [5] |

| Full-length JAK2 V617F | Kinase Assay | 0.56 ± 0.04 | [5] |

| JAK1 JH1 | Kinase Assay | 31.63 | [2][5] |

| JAK3 JH1 | Kinase Assay | 18.68 | [2][5] |

| TYK2 JH1 | Kinase Assay | 10.76 | [2][5] |

Table 2: Cellular Activity of this compound

| Cell Line | Genetic Background | Assay | GI50 (nM) | Effect | Reference |

| JAK2 V617F-bearing AML cell lines | JAK2 V617F | Growth Inhibition | < 100 | Suppression of cell proliferation | [5] |

| SET-2 | JAK2 V617F | Growth Inhibition | 51 | Inhibition of proliferation | [6] |

| UKE-1 | JAK2 V617F | Growth Inhibition | - | Inhibition of proliferation | [6] |

| CHRF-288-11 | JAK2 mutant (kinase domain) | Growth Inhibition | - | Most sensitive to inhibition | [6] |

| K-562 | BCR-ABL | Growth Inhibition | 1500 | - | [7] |

| CMK | JAK3 A572V | Growth Inhibition | ~2000 | - | [7] |

| SET-2 | JAK2 V617F | Apoptosis Induction | 150 and 1000 | Concentration- and time-dependent induction of apoptosis | [7][8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings | Reference |

| Ba/F3 JAK2 V617F cell-driven mouse model | 150 mg/kg, p.o. | Blocked STAT5 phosphorylation, suppressed splenomegaly and leukemic cell spreading | [4][5] |

| rhEpo-mediated polycythemia in BALB/c mice | 50, 75, and 100 mg/kg, p.o. | Suppressed polycythemia and splenomegaly | [5] |

| rhEpo-induced polycythemia in mice and rats | - | Potently suppressed polycythemia and extramedullary erythropoiesis | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (Radiometric Filter Binding)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Full-length JAK2 wild-type and JAK2 V617F enzymes are used.

-

The kinase reactions are performed in a buffer containing ATP and a substrate peptide.

-

This compound is added in a range of concentrations.

-

The reaction is initiated by the addition of the enzyme.

-

After incubation, the reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.

-

The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (WST-1)

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.

Methodology:

-

Cells (e.g., SET-2, MB-02, MUTZ-8) are seeded in 96-well plates.

-

Cells are incubated for 72 to 96 hours with an 8-point concentration range of this compound.

-

The WST-1 reagent is added to each well and incubated for a specified time.

-

The absorbance is measured at a specific wavelength to determine the amount of formazan dye produced, which is proportional to the number of viable cells.

-

The half-maximal growth-inhibitory concentration (GI50) is calculated relative to vehicle-treated control cells.[3]

Western Blotting for Phospho-STAT5

Objective: To determine the effect of this compound on the phosphorylation of STAT5.

Methodology:

-

Cells (e.g., SET-2, MB-02) are treated with increasing concentrations of this compound for a specified duration (e.g., 30 minutes to 1 hour).[8]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy in a Ba/F3 JAK2 V617F Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2 V617F-driven disease.

Methodology:

-

SCID beige mice are inoculated with Ba/F3 cells engineered to express JAK2 V617F and luciferase.

-

Once the disease is established, mice are treated orally with this compound (e.g., 150 mg/kg) or vehicle.[4]

-

Disease progression is monitored by bioluminescence imaging to track leukemic cell spreading.

-

At the end of the study, mice are euthanized, and spleens are harvested and weighed to assess splenomegaly.

-

Spleen tissues can be further analyzed by Western blotting or immunohistochemistry for p-STAT5 levels.[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to this compound research.

Caption: this compound inhibits the constitutively active JAK2 V617F kinase.

Caption: Preclinical research workflow for evaluating this compound.

Caption: Logical relationship of PV pathogenesis and this compound intervention.

References

- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. karger.com [karger.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

NVP-BSK805: A Technical Guide to its Application as a Radiosensitizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), and its application as a radiosensitizing agent. This document consolidates key findings on its mechanism of action, presents quantitative data from preclinical studies, and outlines detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound primarily functions as a JAK2 inhibitor, demonstrating high selectivity over other members of the JAK family.[1][2] Its mechanism of action in radiosensitization is centered on the disruption of the JAK2/STAT signaling pathway, which is crucial for cell proliferation, survival, and DNA damage repair. In cancer cells, particularly esophageal squamous cell carcinoma (ESCC), inhibition of JAK2 by this compound has been shown to significantly enhance the efficacy of radiotherapy.[3][4]

The key effects of this compound as a radiosensitizer include:

-

Inhibition of STAT Phosphorylation: this compound effectively blocks the phosphorylation of downstream signaling molecules, notably STAT3 and STAT5.[5][6][7] This disruption is critical as the JAK/STAT pathway is often constitutively active in cancer cells, contributing to their resistance to apoptosis.

-

Enhanced DNA Damage: Pre-treatment with this compound leads to an increase in radiation-induced DNA double-strand breaks (DSBs), a lethal form of DNA damage.[3][4] This is evidenced by the increased expression of γ-H2AX, a marker for DSBs.[3]

-

Inhibition of DNA Damage Repair: The agent suppresses the DNA damage response by decreasing the expression of phosphorylated ATM (p-ATM), a key kinase in the DNA repair pathway.[3]

-

Cell Cycle Arrest: this compound induces cell cycle arrest in the G2/M or G0/G1 phases, preventing cells from repairing radiation-induced damage before entering mitosis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC50 (nM) |

| JAK2 JH1 | 0.48[8][9][10] |

| Full-length wild-type JAK2 | 0.58 ± 0.03[8][10] |

| Full-length JAK2 V617F | 0.56 ± 0.04[8][10] |

| JAK1 JH1 | 31.63[8][9][10] |

| JAK3 JH1 | 18.68[8][9][10] |

| TYK2 JH1 | 10.76[8][9][10] |

| Ki (ATP-competitive) | 0.43 ± 0.02 [8][10] |

Table 2: In Vitro Radiosensitizing Effect of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

| Cell Line | This compound Concentration (µM) | Dose Enhancement Ratio (DER10) |

| KYSE-150 | 10 | 1.728[3] |

| KYSE-150R (Radioresistant) | 10 | 14.251[3] |

| KYSE-30 | 5 | 2.4542[3] |

| 10 | 5.3514[3] | |

| KYSE-180 | 5 | 3.2509[3] |

| 10 | 26.0088[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for in vitro and in vivo radiosensitization experiments.

Caption: this compound inhibits JAK2 phosphorylation, blocking the downstream STAT signaling pathway.

Caption: Workflow for in vitro clonogenic survival assay to assess radiosensitization.

Caption: Workflow for in vivo xenograft studies to evaluate radiosensitizing effects.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol is adapted from studies evaluating the radiosensitizing effect of this compound on ESCC cell lines.[3]

-

Cell Seeding: Exponentially growing tumor cells (e.g., KYSE-150, KYSE-150R, KYSE-30, KYSE-180) are seeded into six-well plates at a density determined by their plating efficiency.

-

Adhesion: The cells are incubated for 24 hours at 37°C in a 5% CO2 environment to allow for adherence.

-

Drug Treatment: Following adhesion, the cells are treated with this compound at the desired concentrations (e.g., 5 µM or 10 µM). A control group with vehicle (e.g., DMSO) is also included.

-

Pre-incubation: The cells are incubated with this compound for 4 hours prior to irradiation.

-

Irradiation: The plates are exposed to varying doses of radiation (e.g., 0, 2, 4, 6, and 8 Gy) using a calibrated irradiator.

-

Drug Removal: Immediately after irradiation, the media containing this compound is removed and replaced with fresh culture medium.

-

Colony Formation: The cells are cultured for an additional 10 days to allow for the formation of colonies.

-

Colony Staining and Counting: Colonies are fixed with a suitable fixative (e.g., methanol) and stained with crystal violet. Colonies containing 50 or more cells are counted as survivors.

-

Data Analysis: The surviving fraction for each treatment group is calculated and normalized to the plating efficiency of the non-irradiated control. Dose-response curves are generated, and the Dose Enhancement Ratio (DER) is calculated, typically at a surviving fraction of 10% (DER10).

In Vivo Xenograft Tumor Model

This protocol outlines the steps for assessing the in vivo radiosensitizing effects of this compound.[3]

-

Animal Model: Six-week-old female BALB/c nude mice are used for this study. All animal procedures must be approved by an institutional animal care and use committee.

-

Tumor Cell Implantation: A suspension of human ESCC cells (e.g., KYSE-150) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups:

-

Control (vehicle)

-

This compound alone

-

Irradiation alone

-

This compound in combination with irradiation

-

-

Treatment Administration:

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length × width²) / 2 is commonly used to calculate tumor volume.

-

Endpoint and Data Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress. The primary outcome is typically tumor growth delay, which is the time it takes for tumors in each group to reach a certain volume. Survival analysis can also be performed.

Conclusion